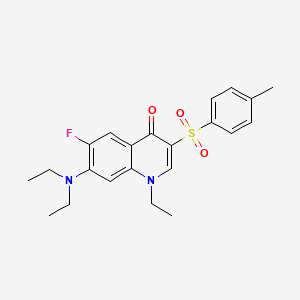

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

描述

The compound 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS: 892780-79-9) is a fluorinated quinolinone derivative with a molecular formula of C₂₃H₂₇FN₂O₃S and a molecular weight of 430.5355 g/mol . Its structure features a diethylamino group at position 7, an ethyl substituent at position 1, a fluorine atom at position 6, and a 4-methylbenzenesulfonyl (tosyl) group at position 2.

属性

IUPAC Name |

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3S/c1-5-24(6-2)20-13-19-17(12-18(20)23)22(26)21(14-25(19)7-3)29(27,28)16-10-8-15(4)9-11-16/h8-14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESAUGRYABFUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the diethylamino, ethyl, fluoro, and methylbenzenesulfonyl groups through various chemical reactions. Key steps may include:

Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.

Introduction of the Diethylamino Group: This step may involve the alkylation of the quinoline core with diethylamine under basic conditions.

Sulfonylation: The methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using methylbenzenesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

科学研究应用

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors.

作用机制

The mechanism of action of 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes related to its biological activities.

相似化合物的比较

Substituent Variations at Position 1

The ethyl group at position 1 in the target compound distinguishes it from analogues with longer alkyl chains. For example:

- 7-(Diethylamino)-6-fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide BSA () replaces the ethyl group with a propyl chain.

| Compound Name | Position 1 Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Target compound | Ethyl | C₂₃H₂₇FN₂O₃S | 430.5355 |

| 1-Propyl analogue () | Propyl | C₂₃H₂₈FN₃O₃S | Not reported |

Substituent Variations at Position 3

The tosyl group at position 3 is critical for steric and electronic interactions. Comparisons include:

- 7-Chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS: 422528-87-8) replaces the sulfonyl group with a sulfanylidene-piperazine carbonyl hybrid, introducing hydrogen-bonding capabilities .

Modifications at Position 7

The diethylamino group at position 7 is a common feature in fluorinated quinolones. However, 7-Fluoro-6-methyl Isatin () demonstrates that removing the diethylamino group and introducing a methyl-isatin moiety shifts the core structure toward indole-based systems, which are typically associated with kinase inhibition .

Aromatic Ring Functionalization

- 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS: 902623-75-0) incorporates a fluorophenylmethyl group at position 1 and a 4-methoxybenzoyl group at position 3. This dual fluorination enhances electronegativity, likely improving target selectivity but increasing synthetic complexity .

Key Research Findings and Implications

- Electronic Effects: The 4-methylbenzenesulfonyl group in the target compound provides moderate electron-withdrawing effects, stabilizing the quinolinone core while maintaining reactivity at the carbonyl oxygen .

- Synthetic Challenges : The tosyl group in the target compound simplifies synthesis compared to analogues with complex sulfonamide or oxadiazole substituents (e.g., ) .

生物活性

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinolines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

- A diethylamino group

- A fluorine atom at the 6-position

- A sulfonyl group attached to a methyl-substituted phenyl ring

This unique structure contributes to its biological properties.

Antimicrobial Activity

Quinolines are recognized for their antimicrobial properties. Studies have shown that derivatives of quinoline exhibit significant antibacterial and antifungal activities. The presence of the fluorine atom and the sulfonyl group in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy against various pathogens.

Anticancer Activity

Research indicates that quinoline derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers in vivo |

The mechanisms underlying the biological activities of 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involve several pathways:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit key enzymes involved in cellular metabolism and proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

- Induction of Oxidative Stress : It may induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger apoptosis.

- Modulation of Signaling Pathways : The compound could affect various signaling pathways related to cell survival and apoptosis, including the PI3K/Akt pathway.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Anticancer Effects : In a controlled study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.

- Antimicrobial Efficacy Assessment : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。